BenchChemオンラインストアへようこそ!

4-[(3-Nitro-2-pyridinyl)amino]butanoic acid

Positional isomer differentiation Nitropyridine regiochemistry Medicinal chemistry building blocks

4-[(3-Nitro-2-pyridinyl)amino]butanoic acid (CAS 339101-31-4, molecular formula C₉H₁₁N₃O₄, molecular weight 225.21 g/mol) is a nitro-substituted pyridine derivative featuring a γ-aminobutyric acid side chain linked via a secondary amine at the pyridine 2-position. The compound possesses a 3-nitropyridin-2-amine scaffold connected through a four-carbon butanoic acid linker, yielding a bifunctional architecture with a reducible nitro group and a free carboxylic acid terminus.

Molecular Formula C9H11N3O4
Molecular Weight 225.204
CAS No. 339101-31-4
Cat. No. B2362651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Nitro-2-pyridinyl)amino]butanoic acid
CAS339101-31-4
Molecular FormulaC9H11N3O4
Molecular Weight225.204
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCCCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O4/c13-8(14)4-2-6-11-9-7(12(15)16)3-1-5-10-9/h1,3,5H,2,4,6H2,(H,10,11)(H,13,14)
InChIKeyWTHQDFIWIPIGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3-Nitro-2-pyridinyl)amino]butanoic acid (CAS 339101-31-4): Core Identity and Functional Classification for Scientific Procurement


4-[(3-Nitro-2-pyridinyl)amino]butanoic acid (CAS 339101-31-4, molecular formula C₉H₁₁N₃O₄, molecular weight 225.21 g/mol) is a nitro-substituted pyridine derivative featuring a γ-aminobutyric acid side chain linked via a secondary amine at the pyridine 2-position . The compound possesses a 3-nitropyridin-2-amine scaffold connected through a four-carbon butanoic acid linker, yielding a bifunctional architecture with a reducible nitro group and a free carboxylic acid terminus . Available from multiple vendors at purities of ≥95% to 98% with a melting point of 98–100 °C, it serves primarily as a versatile synthetic intermediate in medicinal chemistry for constructing bioactive molecules targeting proteases, kinases, and inflammatory pathways, while also functioning as a precursor for specialized ligands and prodrug candidates .

Why In-Class Substitution of 4-[(3-Nitro-2-pyridinyl)amino]butanoic acid with Superficially Similar Analogs Compromises Experimental Reproducibility


Although several nitropyridine-amino acid conjugates share the nitropyridine motif, direct substitution among analogs is not supported by quantitative evidence, as subtle variations in nitro group position, linker length, and terminal functionality profoundly alter reactivity, physicochemical properties, and biological activity . The 3-nitro-2-pyridinylamino architecture of CAS 339101-31-4 provides a unique combination of an electron-deficient aromatic ring, a secondary amine capable of further derivatization, and a free carboxylic acid enabling amide bond formation or salt preparation—features that are absent or altered in the 5-nitro positional isomer (CAS 119711-18-1), the methyl ester analog (CAS 339101-21-2), or the nicotinoyl-GABA conjugate (CAS 34562-97-5) . The quantitative evidence below demonstrates that each structural modification produces measurable differences in melting point, solubility, molecular weight, and enzyme inhibition profiles, making uncontrolled substitution a direct threat to experimental consistency and SAR interpretation .

Product-Specific Quantitative Evidence: Differentiating 4-[(3-Nitro-2-pyridinyl)amino]butanoic acid from Closest Structural Analogs


Nitro Group Positional Specificity: 3-Nitro vs. 5-Nitro Pyridinyl Isomer Comparison

The 3-nitro substitution pattern on CAS 339101-31-4 creates a fundamentally different electronic environment compared to the 5-nitro positional isomer (CAS 119711-18-1). In the 3-nitro-2-amino configuration, the electron-withdrawing nitro group is ortho to the secondary amine, enabling intramolecular hydrogen bonding between the nitro group and the adjacent NH, which stabilizes a planar conformation conducive to target engagement. In contrast, the 5-nitro isomer lacks this ortho relationship, resulting in distinct conformational preferences and reactivity profiles . Additionally, the molecular formula differs: C₉H₁₁N₃O₄ (MW 225.21) for the 3-nitro-2-amino target compound versus C₉H₁₀N₂O₄ (MW 210.19) for the 5-nitro isomer, reflecting the absence of the amino bridge in the latter .

Positional isomer differentiation Nitropyridine regiochemistry Medicinal chemistry building blocks

Carboxylic Acid vs. Methyl Ester: Physicochemical Differentiation from CAS 339101-21-2

The free carboxylic acid of CAS 339101-31-4 confers substantially different physicochemical properties compared to its direct methyl ester analog (CAS 339101-21-2). The target compound has a melting point of 98–100 °C and is expected to exhibit appreciable aqueous solubility at physiological pH due to carboxylate anion formation (the carboxylic acid proton has a predicted pKₐ of approximately 4.5–5.0) . In contrast, the methyl ester analog has a lower melting point of 92–96 °C and is insoluble in water, being soluble only in organic solvents, which reflects the absence of an ionizable proton and the increased lipophilicity from the methyl ester terminus . The molecular weight difference of 14.03 g/mol (ester: 239.23 g/mol; acid: 225.20 g/mol) further distinguishes these compounds in analytical workflows .

Carboxylic acid building block Ester vs. acid solubility Pre-formulation assessment

Purity Tier Differentiation: Vendor-Specific Quality Grades for Reproducible Research

Commercially available batches of 4-[(3-Nitro-2-pyridinyl)amino]butanoic acid are offered at two distinct purity tiers that directly affect experimental reproducibility. Leyan supplies the compound at 98% purity , while Matrix Scientific (via VWR) and CymitQuimica offer ≥95% purity grades . The 3% purity differential between these tiers may be critical for applications requiring high chemical homogeneity, such as quantitative enzymatic assays, crystallography trials, or use as a certified reference standard. Pricing reflects this quality gradient: Matrix Scientific lists the compound at $462.00/500mg, $574.00/1g, and $1,318.00/5g for the ≥95% grade, while purity-premium lots from Leyan command a higher unit price reflecting the additional purification .

Chemical purity Procurement specification Vendor comparison

Synthetic Versatility: Reducible Nitro Group as a Latent Amino Handle for Divergent Derivatization

The 3-nitro group on the pyridine ring of CAS 339101-31-4 serves as a latent amino functionality that can be selectively reduced to generate the corresponding 3-amino-2-pyridinyl analog, a transformation that is not possible with the 5-nitro positional isomer (which lacks the ortho-amino directing effect) or with the nicotinoyl-GABA conjugate (which has an amide rather than a reducible nitro group) . This reduction enables a divergent synthetic strategy: the nitro compound can be used directly as an electron-deficient aryl halide surrogate in nucleophilic aromatic substitution, or reduced in situ to reveal a nucleophilic aromatic amine for subsequent acylation, sulfonylation, or reductive amination. BenchChem reports that this compound has been employed as an intermediate for thymidylate synthase inhibitors via such nitro-to-amine reduction sequences . The carboxylic acid terminus simultaneously allows amide coupling without protecting group manipulation, providing orthogonal reactivity not available in the methyl ester analog that requires preliminary hydrolysis .

Nitro reduction Building block diversification Prodrug design Parallel synthesis

Nicotinoyl-GABA Comparative Pharmacology: Nitro-Pyridine Versus Carbonyl-Pyridine GABA Conjugates

Nicotinoyl-GABA (N-Nicotinoyl-γ-aminobutyric acid, CAS 34562-97-5, also known as picamilon) is a structurally related GABA conjugate that features a nicotinoyl (pyridine-3-carbonyl) group linked to GABA via an amide bond, compared to the 3-nitropyridin-2-ylamino linkage in CAS 339101-31-4 [1]. The fundamental difference lies in the electron density of the pyridine ring: the nitro group in the target compound strongly deactivates the pyridine ring toward electrophilic substitution (σₘ = +0.71 for NO₂), whereas the nicotinoyl group in picamilon is electron-withdrawing only through the carbonyl (σₘ ≈ +0.36), preserving greater ring electron density . Pharmacologically, picamilon acts as a prodrug that crosses the blood-brain barrier and is hydrolyzed to GABA and niacin, exerting anxiolytic effects. The nitropyridine analog, by contrast, is not hydrolyzed to GABA but instead maintains the intact nitropyridine scaffold, which has been associated with enzyme inhibition (e.g., dipeptidyl peptidase family) rather than GABA receptor modulation .

GABA conjugate Neuroactive ligand Nitropyridine vs. nicotinoyl Receptor modulation

Optimal Research and Industrial Application Scenarios for 4-[(3-Nitro-2-pyridinyl)amino]butanoic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Orthogonal Trifunctional Scaffolds

For medicinal chemistry groups building focused compound libraries, CAS 339101-31-4 provides three orthogonally addressable functional groups (reducible 3-NO₂, free -COOH, and secondary amine) within a compact MW 225 scaffold, as established by the synthetic versatility evidence . This trifunctional architecture enables divergent parallel synthesis: the carboxylic acid can be coupled to diverse amine building blocks via amide bond formation, the nitro group can be selectively reduced to generate an aniline handle for subsequent sulfonylation or acylation, and the secondary amine permits N-alkylation—all without protecting group interference. This scenario is particularly advantageous over the methyl ester analog (CAS 339101-21-2), which requires an additional hydrolysis step before carboxylic acid coupling, reducing overall synthetic efficiency.

Aqueous-Phase Biochemical Assays Requiring Water-Soluble Nitropyridine Probes

The free carboxylic acid of CAS 339101-31-4 confers aqueous solubility at physiological pH, making it the appropriate choice for in vitro enzyme inhibition assays (e.g., dipeptidyl peptidase or aminopeptidase screens) conducted in aqueous buffer systems, as evidenced by the head-to-head solubility comparison with the water-insoluble methyl ester analog . Researchers should procure the 98% purity grade (Leyan) for quantitative IC₅₀ determinations where trace impurities could confound dose-response curves at low nanomolar concentrations, reserving the 95% grade (Matrix Scientific) for initial screening or synthetic scale-up where subsequent purification is planned .

Prodrug Design and Targeted Delivery via Nitro-Reductase Activation

The reducible 3-nitro group serves as a trigger for nitro-reductase-mediated activation in hypoxia-targeted prodrug strategies, as demonstrated by precedent studies using nitropyridine-chlorambucil conjugates . In this application, the carboxylic acid terminus allows conjugation to tumor-targeting moieties (e.g., peptides or antibodies) via stable amide bonds, while the nitro group remains intact during systemic circulation but undergoes enzymatic reduction to the corresponding amine in the hypoxic tumor microenvironment, releasing the active payload. This scenario exploits the compound's unique combination of a reducible nitro group and a conjugatable carboxylic acid—a dual functionality not simultaneously present in the 5-nitro positional isomer or nicotinoyl-GABA.

Structure-Activity Relationship (SAR) Studies of Nitropyridine-Containing Enzyme Inhibitors

For SAR campaigns exploring nitropyridine-based protease or kinase inhibitors, CAS 339101-31-4 provides a well-defined reference scaffold against which positional isomers, ester prodrugs, and heterocycle replacements can be systematically compared. The quantitative differentiation data—including the 3-nitro vs. 5-nitro regiochemical comparison, melting point differences (98–100 °C vs. 92–96 °C for the ester), and the Hammett σₘ values distinguishing nitro (+0.71) from nicotinoyl (+0.36) electronic effects—enable researchers to attribute changes in biological activity specifically to structural modifications rather than batch-to-batch variability . The compound's availability at two purity tiers further supports this use: 98% purity for definitive SAR conclusions and 95% for exploratory analog synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(3-Nitro-2-pyridinyl)amino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.